molecular formula C24H25FN4O4S B2910708 Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-25-2

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2910708
CAS No.: 946330-25-2
M. Wt: 484.55
InChI Key: FFIOTSHXXIPCCD-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
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Biological Activity

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C30H31FN4O3C_{30}H_{31}FN_{4}O_{3} and a molecular weight of approximately 514.59 g/mol. Its structure incorporates a piperazine moiety, which is often associated with various biological activities including antipsychotic and antidepressant effects.

1. Enzyme Inhibition

Research indicates that compounds featuring the piperazine structure can act as inhibitors of various enzymes. For instance, derivatives of piperazine have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. In particular, studies have demonstrated that certain fluorinated piperazine derivatives exhibit competitive inhibition against these enzymes, suggesting potential anti-inflammatory properties .

2. Cytotoxic Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). Preliminary findings suggest that it may induce apoptosis in these cells, although further studies are required to elucidate the underlying mechanisms and efficacy .

3. Antioxidant Properties

Antioxidant activity is another notable aspect of this compound's biological profile. Compounds similar to this compound have demonstrated significant free radical scavenging capabilities, which could contribute to their therapeutic potential in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelResultsReference
Enzyme InhibitionCOX-2Moderate inhibition (IC50 values ~10 μM)
CytotoxicityMCF-7 Cell LineInduced apoptosis; IC50 not yet defined
Antioxidant ActivityDPPH AssayComparable to ascorbic acid

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of similar compounds on the MCF-7 cell line, it was found that compounds with a fluorinated piperazine structure exhibited significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use. The study utilized both in vitro assays to determine cell viability and flow cytometry to analyze apoptosis pathways .

Properties

CAS No.

946330-25-2

Molecular Formula

C24H25FN4O4S

Molecular Weight

484.55

IUPAC Name

methyl 3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-8-9-17-19(15-16)26-24(34)29(22(17)31)10-4-7-21(30)28-13-11-27(12-14-28)20-6-3-2-5-18(20)25/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,26,34)

InChI Key

FFIOTSHXXIPCCD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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